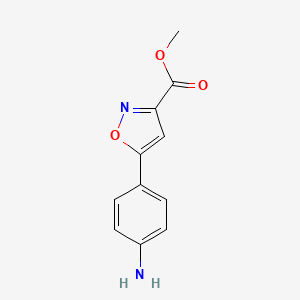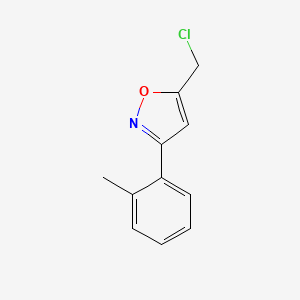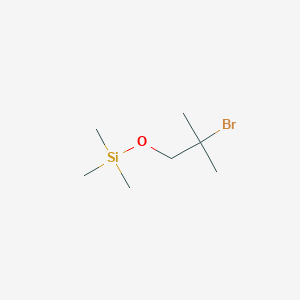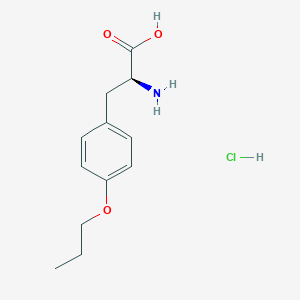
(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a propoxyphenyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzaldehyde and (S)-alanine.
Formation of Schiff Base: The 4-propoxybenzaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can yield alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propoxyphenyl group can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-butoxyphenyl)propanoic acid hydrochloride
Uniqueness
(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the propoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different alkoxy groups, the propoxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18ClNO3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h3-6,11H,2,7-8,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 |
Clé InChI |
OEOCZFXPGFYWAD-MERQFXBCSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



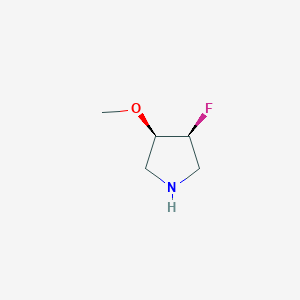
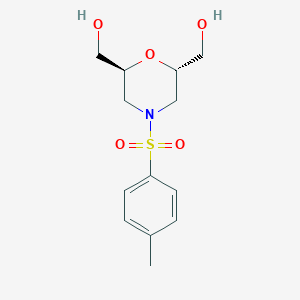

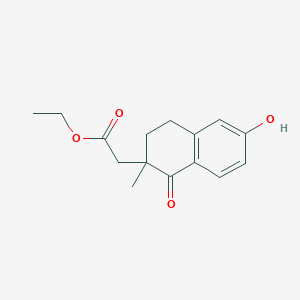
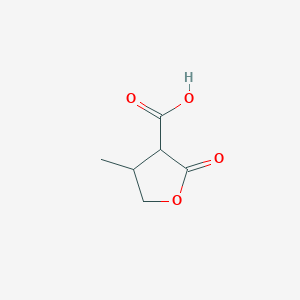

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

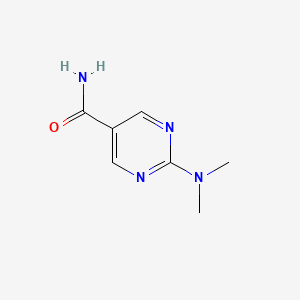
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
